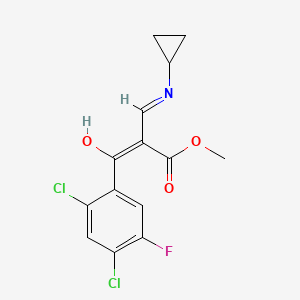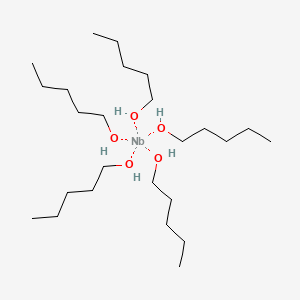
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary targets of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid are sialidases , which are enzymes that cleave sialic acid residues from glycoconjugates . These enzymes play a crucial role in various biological processes, including cell-cell interaction, cellular recognition, and pathogenesis .
Mode of Action
This compound interacts with its targets by serving as an efficient substrate for sialidases . It undergoes a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Biochemical Pathways
The compound affects the biochemical pathways involving sialidases and glycosyltransferases . The kinetic data suggest that this carbohydrate is more accessible than other carbohydrates . The conformational change may be due to a barrier that is overcome by the catalytic enzyme .
Pharmacokinetics
Its molecular weight (25021 g/mol) and chemical structure suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the alteration of sialic acid residues on glycoconjugates . This can impact various biological processes, potentially influencing cell-cell interactions and cellular recognition .
Analyse Biochimique
Biochemical Properties
The 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid has been shown to be an efficient substrate for sialidases and homologous sialidases . This carbohydrate has also been shown to have a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Cellular Effects
It has been used to study the effect of immunocompromised patients on invasive aspergillosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sialidases and homologous sialidases . It has been shown to have a reactive bond cleavage in the presence of these catalytic enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid typically involves the dehydration of neuraminic acid derivatives. The reaction conditions often include the use of acidic catalysts to facilitate the removal of water molecules .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies, particularly with sialidases.
Biology: Investigated for its role in the metabolism of carbohydrates and its interaction with enzymes.
Medicine: Potential inhibitor of viral sialidases, making it a candidate for antiviral research.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates
Comparaison Avec Des Composés Similaires
Similar Compounds
Neuraminic Acid: A precursor to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, involved in similar enzymatic reactions.
Sialic Acid: Another derivative of neuraminic acid, widely studied for its biological roles.
Kdn (2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid): Structurally similar, with applications in enzymatic studies.
Uniqueness
This compound is unique due to its specific structure, which makes it an efficient substrate for sialidases. This property distinguishes it from other similar compounds and highlights its potential in enzymatic and antiviral research .
Propriétés
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)


